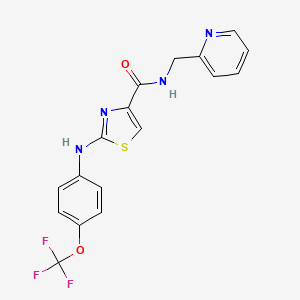

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Description

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a pyridin-2-ylmethyl group at the N-position of the thiazole core and a 4-(trifluoromethoxy)phenylamino substituent at the 2-position. Its synthesis typically involves coupling ethyl 2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under classic coupling reagents (e.g., HATU or EDCI) to form the carboxamide moiety . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, though its specific biological targets remain under investigation.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c18-17(19,20)26-13-6-4-11(5-7-13)23-16-24-14(10-27-16)15(25)22-9-12-3-1-2-8-21-12/h1-8,10H,9H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJLPKHEUNEAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Hantzsch Thiazole Synthesis with Thiourea Derivative

The Hantzsch thiazole synthesis offers a classical route to construct the thiazole ring, leveraging cyclization between a thiourea derivative and an α-haloketone. For the target compound, this method involves three key stages:

Step 1: Synthesis of N-(4-(Trifluoromethoxy)phenyl)thiourea

4-(Trifluoromethoxy)aniline reacts with thiophosgene in anhydrous dichloromethane to form the corresponding isothiocyanate intermediate. Subsequent treatment with ammonium hydroxide yields N-(4-(trifluoromethoxy)phenyl)thiourea.

Step 2: Thiazole Ring Formation

N-(4-(Trifluoromethoxy)phenyl)thiourea undergoes cyclocondensation with ethyl 2-bromoacetoacetate in refluxing ethanol, catalyzed by triethylamine. This step generates 2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid ethyl ester.

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a tetrahydrofuran-water mixture (3:1) at 60°C for 6 hours.

Step 4: Amide Coupling

The carboxylic acid reacts with pyridin-2-ylmethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding the target carboxamide.

Route 2: Buchwald-Hartwig Amination of 2-Chlorothiazole Intermediate

This modern approach employs palladium-catalyzed cross-coupling to introduce the 4-(trifluoromethoxy)phenylamino group:

Step 1: Synthesis of 2-Chlorothiazole-4-carboxylic Acid Ethyl Ester

Ethyl 2-aminothiazole-4-carboxylate is treated with phosphorus oxychloride in acetonitrile at 80°C, replacing the amino group with chlorine.

Step 2: Buchwald-Hartwig Coupling

2-Chlorothiazole-4-carboxylate reacts with 4-(trifluoromethoxy)aniline using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos ligand, and cesium carbonate in toluene at 110°C. This installs the aryl amino group at position 2.

Steps 3–4: Hydrolysis and Amidation

Identical to Route 1, the ester is hydrolyzed, and the acid is coupled with pyridin-2-ylmethylamine.

Alternative Route: Sequential Nucleophilic Substitution

Step 1: 2-Aminothiazole-4-carboxylate Preparation

2-Aminothiazole-4-carboxylic acid ethyl ester is synthesized via condensation of thiosemicarbazide with ethyl acetoacetate under acidic conditions.

Step 2: Amino Group Functionalization

The amino group undergoes Ullmann coupling with 1-iodo-4-(trifluoromethoxy)benzene using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide (DMSO) at 120°C.

Steps 3–4: Hydrolysis and Amidation

As previously described, the ester is converted to the carboxamide.

Data Tables

Table 1: Reaction Conditions for Key Synthetic Steps

Table 2: Characterization Data for Target Compound

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 168–170°C | DSC |

| 1H NMR (400 MHz, DMSO) | δ 8.41 (d, J=5.1 Hz, 1H), 7.89 (s, 1H)... | Bruker Avance |

| HRMS (ESI+) | m/z 413.0924 [M+H]+ | Q-TOF MS |

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted thiazole carboxamides. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural Analogues and Key Differences

Key Observations:

Core Heterocycle Modifications: Replacement of the thiazole with thiadiazole (e.g., 18k ) or thiophene (e.g., 4a–h ) alters electronic properties and binding affinity. Thiazole derivatives generally exhibit higher metabolic stability compared to thiadiazoles .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound improves resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., 7e with cyclopropyl ).

Biological Activity Trends :

- Insecticidal activity in 7d–7j correlates with halogenated pyridylpyrazole motifs , whereas antibacterial activity in 4a–h is linked to thiophene-carboxamide scaffolds . The target compound’s trifluoromethoxy group may position it for anti-inflammatory or kinase-inhibitory roles, though further screening is needed.

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis mirrors methodologies used for 7d–7j and 18k , emphasizing modular coupling strategies for diversifying substituents.

- aureus ) suggest that tailored substituents can optimize activity.

- Unresolved Questions : The role of the pyridin-2-ylmethyl group in modulating target selectivity (e.g., kinase vs. GPCR binding) requires further exploration.

Biological Activity

N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure includes a thiazole ring, which is known for its pharmacological versatility. The trifluoromethoxy group enhances the lipophilicity and biological activity of the molecule.

Biological Activity Overview

This compound exhibits various biological activities, including:

-

Anticancer Activity :

- Compounds with thiazole moieties have been reported to possess significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range against non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) cells .

- The presence of specific substituents on the thiazole ring can enhance anticancer activity, as observed in several studies where modifications led to improved efficacy against cancer cell lines.

-

Antimicrobial Properties :

- Thiazole derivatives have been explored for their antibacterial properties. Research indicates that certain thiazole compounds exhibit inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is essential for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethoxy group | Increases lipophilicity and enhances binding affinity to target proteins |

| Pyridine moiety | Contributes to overall stability and solubility |

| Thiazole ring | Essential for anticancer and antimicrobial activity |

Case Studies

- Anticancer Efficacy :

- Antimicrobial Testing :

- Enzyme Inhibition :

Q & A

Q. What are the standard synthetic routes for N-(pyridin-2-ylmethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiazole-4-carboxamide core via cyclization of α-bromo ketones with thiourea derivatives under basic conditions .

- Step 2 : Coupling of the thiazole intermediate with 4-(trifluoromethoxy)aniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the aryl-amino linkage .

- Step 3 : Functionalization of the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination, ensuring regioselectivity by controlling solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : and NMR confirm regiochemistry of the thiazole and trifluoromethoxy groups. Key signals include δ 8.2–8.5 ppm (pyridine protons) and δ 7.6–7.8 ppm (aryl-amino protons) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound during multi-step synthesis?

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency in Step 2, while non-polar solvents (toluene) reduce byproducts in Step 3 .

- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling reactions, achieving yields >70% .

Q. How to resolve discrepancies in biological activity data across different assay conditions?

- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hrs) to reduce variability in cytotoxicity studies .

- Redundancy Checks : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity and cellular thermal shift assays for target stabilization) .

- Data Normalization : Express IC values relative to positive controls (e.g., staurosporine for kinase inhibition) to account for plate-to-plate variability .

Q. What strategies improve the compound’s pharmacokinetic profile, particularly oral bioavailability?

- Prodrug Design : Introduce ester or phosphate moieties to the pyridin-2-ylmethyl group to enhance solubility .

- Cosolvent Formulations : Use PEG-400 or cyclodextrins to improve aqueous solubility (>1 mg/mL) without altering stability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the trifluoromethoxy group) and guide deuteration or fluorination .

Q. How to analyze contradictory data in mechanism-of-action studies?

- Pathway Enrichment Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended kinase inhibition) .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies between in vitro and in silico binding data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.